P34cdc2 Kinase Fragment

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The P34cdc2 Kinase Fragment is a crucial component of the eukaryotic cell cycle. It is a protein kinase that plays a significant role in the regulation of the cell cycle, particularly in the transition from G1 to S-phase and the entry into mitosis . This kinase is essential for the proper functioning of the cell cycle and is involved in various cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of the P34cdc2 Kinase Fragment involves the isolation and purification of the inactive p34cdc2/cyclin B complex. This complex is typically purified from G2-arrested starfish oocytes by adding ATP and vanadate to homogenates and buffers during the initial steps of purification . The purification process includes the use of DEAE-cellulose and Mono-S columns, resulting in the recovery of the inactive complex as a single peak eluting around 300 mM NaCl .

Industrial Production Methods: Industrial production methods for the this compound are not well-documented in the literature. the general approach involves the use of recombinant DNA technology to express the kinase in suitable host cells, followed by purification using chromatographic techniques.

化学反应分析

Types of Reactions: The P34cdc2 Kinase Fragment undergoes various types of reactions, including phosphorylation and dephosphorylation. Phosphorylation of the kinase is a critical regulatory mechanism that controls its activity. The kinase can be phosphorylated on residues such as T14, Y15, and T161, which modulate its activity .

Common Reagents and Conditions: Common reagents used in the phosphorylation of the this compound include ATP and specific protein kinases such as p40 MO15 . Dephosphorylation is typically carried out by protein phosphatases such as CDC25 .

Major Products Formed: The major products formed from the phosphorylation reactions of the this compound are the phosphorylated forms of the kinase, which exhibit altered activity and regulatory properties .

科学研究应用

Cancer Research

P34cdc2 has been extensively studied for its role in cancer biology. It is often overexpressed or hyperactivated in various cancers, making it a potential therapeutic target. Research has shown that:

- Inhibition of P34cdc2 Activity : Targeting P34cdc2 can induce apoptosis in cancer cells. For instance, studies indicate that taxol-induced apoptosis correlates with the activation of P34cdc2, suggesting that inhibiting this kinase could enhance the effectiveness of chemotherapeutic agents .

- Phosphorylation of Tumor Suppressors : The activity of P34cdc2 is linked to the phosphorylation of tumor suppressor proteins such as retinoblastoma protein, which affects cell cycle progression and apoptosis .

Apoptosis Studies

P34cdc2 plays a significant role in regulating apoptosis through various mechanisms:

- Caspase Activation : P34cdc2 has been implicated in pathways leading to caspase activation during apoptosis. Its interaction with survivin, an inhibitor of apoptosis, suggests that modulating P34cdc2 activity could influence apoptotic pathways .

- Response to DNA Damage : The kinase's activity is crucial for mediating cellular responses to DNA damage. Inhibition of P34cdc2 leads to enhanced sensitivity to DNA-damaging agents, indicating its potential as a target for sensitizing cancer therapies .

Cell Cycle Regulation

P34cdc2's role in cell cycle regulation extends beyond mitotic entry:

- Regulation of Nuclear Envelope Breakdown : Studies have demonstrated that P34cdc2 phosphorylates lamin B2, a structural protein of the nuclear envelope, facilitating its breakdown during mitosis . This process is critical for proper chromosomal segregation.

- Microtubule Dynamics : The interaction between P34cdc2 and microtubule-associated proteins (MAPs) highlights its importance in maintaining microtubule integrity during mitosis . Disruption of this interaction can lead to mitotic defects and has implications for understanding cancer cell behavior.

Case Studies

作用机制

The P34cdc2 Kinase Fragment exerts its effects by phosphorylating specific target proteins involved in the regulation of the cell cycle. The kinase is activated by association with cyclin subunits and subsequent phosphorylation on specific residues . The activated kinase then phosphorylates target proteins, leading to the progression of the cell cycle through the G1 to S-phase transition and entry into mitosis .

相似化合物的比较

Similar Compounds: Similar compounds to the P34cdc2 Kinase Fragment include other cyclin-dependent kinases (CDKs) such as p33cdk2 . These kinases share similar regulatory mechanisms and are involved in different phases of the cell cycle.

Uniqueness: The uniqueness of the this compound lies in its specific role in the regulation of the cell cycle and its involvement in both the G1 to S-phase transition and the entry into mitosis . This dual role distinguishes it from other CDKs, which may have more specialized functions in specific phases of the cell cycle.

生物活性

The p34cdc2 kinase, a cyclin-dependent kinase (CDK), plays a crucial role in regulating the eukaryotic cell cycle, particularly the transition from G2 to M phase. This article delves into the biological activity of the p34cdc2 kinase fragment, summarizing key findings from various studies, including data tables and case studies.

Overview of P34cdc2 Kinase

P34cdc2 is a pivotal enzyme in cell cycle regulation, primarily involved in the activation of cyclin-dependent kinase complexes that drive the cell through various phases. Its activity is tightly regulated by phosphorylation and dephosphorylation processes, which are influenced by several regulatory proteins.

The activation of p34cdc2 is primarily regulated by:

- Phosphorylation : The enzyme is activated through phosphorylation at specific threonine and tyrosine residues. For instance, phosphorylation at Thr-161 is essential for its activation, while dephosphorylation at Tyr-15 is necessary for its full activity .

- Cyclins : The binding of cyclins to p34cdc2 is crucial for its activation. Cyclin B, in particular, forms a complex with p34cdc2 that is essential for the entry into mitosis .

In Vitro Assays

Studies have demonstrated that p34cdc2 maintains kinase activity even when cells are arrested at the replication checkpoint. For example, in Schizosaccharomyces pombe (fission yeast), p34cdc2 activity was shown to persist despite DNA synthesis inhibition, suggesting that the mechanism for cell-cycle arrest does not rely on down-regulating p34cdc2 activity .

Table 1: Key Findings from In Vitro Assays

Case Studies

- Taxol-Induced Activation : A study observed that treatment with Taxol led to delayed activation of p34cdc2, which coincided with DNA fragmentation rather than immediate mitotic block. This suggests a complex role for p34cdc2 in apoptosis .

- Phosphorylation Patterns : Research indicated specific phosphorylation sites on substrates such as casein kinase II, highlighting how p34cdc2 modulates other kinases during mitosis .

Regulatory Proteins

The regulation of p34cdc2 is further influenced by proteins such as cdc25 phosphatase and p40MO15:

属性

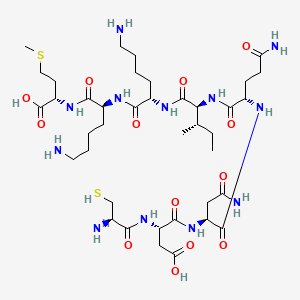

分子式 |

C39H70N12O13S2 |

|---|---|

分子量 |

979.2 g/mol |

IUPAC 名称 |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 |

InChI 键 |

AWQUOMVYSXYPDW-BHHXNXOASA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。